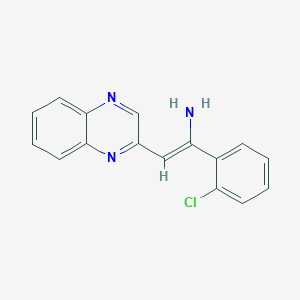
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine is an organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring and a chlorophenyl group, connected through an ethenamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine typically involves the reaction of 2-chlorobenzaldehyde with quinoxaline-2-carbaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the ethenamine linkage between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethenamine linkage to an ethylamine linkage.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethylamine.
Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its quinoxaline core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenylhydrazine hydrochloride
- 2-chlorophenylacetic acid
- 2-chlorophenol
Uniqueness
Compared to similar compounds, (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine stands out due to its unique ethenamine linkage and quinoxaline core. These structural features contribute to its diverse chemical reactivity and broad range of applications in various fields.
Properties
CAS No. |
69737-10-6 |
|---|---|
Molecular Formula |
C16H12ClN3 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine |
InChI |
InChI=1S/C16H12ClN3/c17-13-6-2-1-5-12(13)14(18)9-11-10-19-15-7-3-4-8-16(15)20-11/h1-10H,18H2/b14-9- |
InChI Key |
SELASPUCMCHLPK-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/C2=NC3=CC=CC=C3N=C2)/N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=NC3=CC=CC=C3N=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
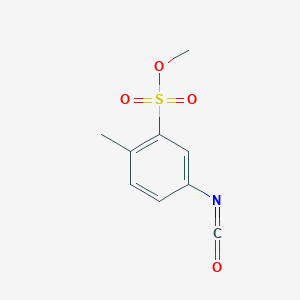
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
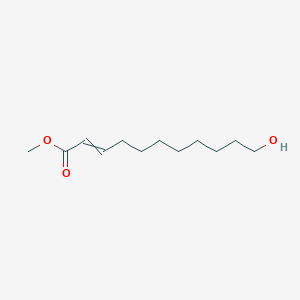
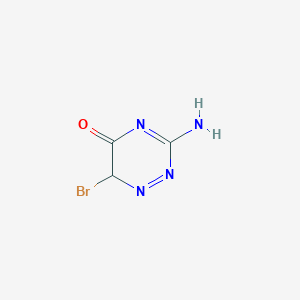
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
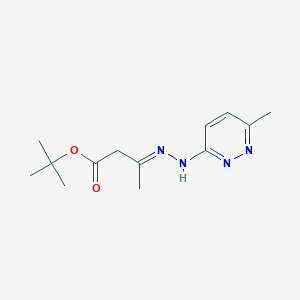
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)

